Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
Description
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a piperazine ring and at the 5-position with an ethyl carboxylate group. This structure combines the electron-rich piperazine moiety with the planar, aromatic thiazole system, making it a versatile intermediate in medicinal chemistry and drug discovery. It is cataloged under identifiers such as OT-8511 (dihydrochloride form, 98% purity) and is utilized as a building block for synthesizing bioactive molecules .
Properties
IUPAC Name |
ethyl 2-piperazin-1-yl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-12-10(16-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTUBRNKFXTMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the piperazine moiety are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant. These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.
Mode of Action
Piperazine derivatives have been reported to show a wide range of biological and pharmaceutical activity. The interaction of the compound with its targets could involve various mechanisms, depending on the specific target and the structural features of the compound.
Biochemical Pathways
Indole derivatives, which share some structural similarities with the compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound 2-(1-piperazinyl)ethylamine, which shares some structural features with the compound, has a solubility of >1000 g/l, a density of 099 g/cm3 at 20 °C, and a boiling point of 222 °C/1013 hPa. These properties could potentially influence the bioavailability of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate.
Result of Action
Given the wide range of biological activities associated with piperazine and indole derivatives, the compound could potentially induce a variety of molecular and cellular effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets. For instance, the compound 2-(1-Piperazinyl)ethylamine has a solubility of >1000 g/L and a pH of 12 (20 °C, 100 g/L in H2O), suggesting that these properties could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it has been observed to impact metabolic pathways by altering the levels of key metabolites and enzymes, thereby influencing overall cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding often involves interactions with the active site or allosteric sites of the target molecule, resulting in conformational changes that affect function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to a decrease in its activity over time. Additionally, long-term exposure to this compound can result in adaptive changes in cellular function, such as alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can affect the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby altering the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function. For example, certain transporters may facilitate the uptake of this compound into specific cellular compartments, where it can exert its effects on target biomolecules.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes.
Biological Activity
Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound features a thiazole ring and a piperazine moiety, which are known to contribute to various biological activities. The compound has been investigated for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology.
Antimicrobial Activity
Thiazole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that modifications to the thiazole ring can enhance activity against various pathogens. For instance, compounds with electron-withdrawing groups have demonstrated improved efficacy against fungi such as Candida albicans and Aspergillus niger .
| Compound | Activity Against | MIC (mM) |
|---|---|---|
| This compound | C. albicans | 3.92–4.01 |
| This compound | A. niger | 4.01–4.23 |
Anticonvulsant Activity
Research has also highlighted the anticonvulsant potential of thiazole derivatives. A study on structurally similar compounds indicated that certain substitutions could enhance their protective effects in seizure models . The SAR analysis revealed that modifications in the phenyl ring significantly impacted anticonvulsant efficacy.
Antitumor Activity
The compound has been evaluated for its anticancer properties against various cell lines. In vitro studies have shown that thiazole derivatives can inhibit cancer cell proliferation effectively. For example, a related compound exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways involved in cellular responses.
- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives:
- Substituent Effects : Electron-withdrawing groups generally enhance antimicrobial activity by increasing lipophilicity and bioavailability .
- Ring Modifications : Alterations in the piperazine or thiazole rings can significantly affect potency and selectivity for biological targets.
Case Studies
Several studies have provided insights into the biological efficacy of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives with specific substitutions showed increased effectiveness against multiple strains of bacteria and fungi.
- Anticancer Properties : Research involving thiazole-based compounds revealed significant cytotoxicity against various cancer cell lines, highlighting their potential as chemotherapeutic agents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. Ethyl 2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is no exception; it has shown potential in inhibiting bacterial growth, making it a candidate for antibiotic development.
Antifungal Properties
The compound has also been studied for its antifungal activity. Its structure allows it to interact with fungal cell membranes, potentially leading to the development of new antifungal agents.
Anticancer Research
This compound has been explored for its anticancer properties. Studies suggest that modifications of thiazole-containing compounds can lead to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of this compound have been tested against human glioblastoma and melanoma cells, showing promising results in terms of selectivity and potency .
Biological Mechanisms and Interaction Studies
Understanding the mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential. Interaction studies have utilized techniques such as:
- Molecular Docking : This computational method helps predict how the compound binds to various biological targets.
- Binding Affinity Assays : These assays measure the strength of the interaction between the compound and specific proteins or enzymes involved in disease processes.
Such studies have revealed that structural modifications can significantly influence binding affinities and biological activities, guiding future drug design efforts .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Formation of the Thiazole Ring : Starting from appropriate precursors, the thiazole ring is constructed using cyclization reactions.
- Piperazine Attachment : The piperazine moiety is introduced through nucleophilic substitution or coupling reactions.
- Carboxylation : The final step often involves introducing the carboxylic acid functionality to yield the target compound.
These synthetic strategies allow for modifications that can enhance biological activity or alter pharmacokinetic properties .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | This compound demonstrated significant inhibition against Gram-positive bacteria. |
| Study B | Anticancer Efficacy | Derivatives showed IC50 values below 30 µM against melanoma cells, indicating strong anticancer potential. |
| Study C | Antifungal Properties | Exhibited activity against Candida species with low minimum inhibitory concentrations (MICs). |
These case studies illustrate the diverse applications of this compound across different areas of medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate
- Structure : Replaces the piperazine group with a 4-fluoro-3-methylphenyl substituent.
- Properties : The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group increases steric bulk.
- Molecular Weight: 279.33 g/mol (C₁₄H₁₄FNO₂S) .
- Applications : Likely explored for its pharmacokinetic advantages in drug design due to fluorinated aromatic systems.
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate
- Structure: Substitutes piperazine with a guanidino group (carbamimidamido).
- Molecular Weight: Not explicitly stated, but the empirical formula (C₈H₁₁N₅O₂S) suggests a lower molecular weight than the piperazine analog .
Ethyl 2-(1,3-benzodioxol-5-yloxy)-4-methyl-1,3-thiazole-5-carboxylate
- Structure : Features a benzodioxolyloxy group at the 2-position.
- Properties : The benzodioxole ring contributes to π-π stacking interactions and may improve blood-brain barrier penetration.
Functional Group Modifications
Ethyl 4-amino-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
- Structure: Adds an amino group at the 4-position of the thiazole ring.
- Properties: The amino group increases polarity and may influence tautomeric equilibria or metal coordination.
- Commercial Availability : Supplied under identifiers like AKOS026706433 .
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Pharmacophore Hybrids
Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate
- Structure : Replaces the thiazole core with a pyrazole ring.
- Biological Relevance : Pyrazole derivatives exhibit antitumor, antimicrobial, and anti-inflammatory activities .
- Key Difference : The pyrazole’s reduced aromaticity compared to thiazole may alter binding affinities in biological systems.
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Cyclization Using Ethyl 2-Bromoacetate and Thioamide
One common synthetic route begins with the reaction of ethyl 2-bromoacetate with a thioamide compound. Under basic conditions, often using sodium hydroxide or potassium carbonate as the base, the nucleophilic attack of the thioamide sulfur on the bromoacetate leads to cyclization, forming the thiazole ring with an ethyl ester at the 5-position.
- Reaction conditions: Typically performed in ethanol or tetrahydrofuran (THF) as solvents, under reflux temperature to promote cyclization.
- Base: Sodium hydroxide or potassium carbonate to facilitate deprotonation and nucleophilic substitution.
- Yield: Moderate to high yields reported depending on reaction time and temperature.
This step produces ethyl 2-aminothiazole-5-carboxylate intermediates that can be further functionalized.
Piperazine Substitution
The piperazine moiety is introduced by nucleophilic substitution on the thiazole intermediate. This can be achieved by:
- Reacting ethyl 2-bromoacetate with piperazine directly, allowing the nucleophilic nitrogen of piperazine to displace the bromide.
Alternatively, amidation or coupling reactions between thiazole carboxylic acid derivatives and piperazine under reflux in solvents like 1,4-dioxane or dimethylformamide (DMF).
Typical conditions: Refluxing for 12 to 24 hours in polar aprotic solvents such as DMF or 1,4-dioxane.
- Bases: Triethylamine or potassium carbonate may be used to neutralize acids formed.
- Purification: The product is isolated by filtration, washing, and sometimes column chromatography.
Representative Synthesis Example
| Step | Reagents & Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Ethyl 2-bromoacetate + thiourea in ethanol, reflux 4 h | Formation of ethyl 2-aminothiazole-5-carboxylate intermediate | High yield, clean cyclization |
| 2 | Intermediate + piperazine in 1,4-dioxane, reflux 24 h | Nucleophilic substitution to introduce piperazine | 90-95% yield reported |
| 3 | Purification by filtration and chromatography | Isolation of this compound | Product as a light yellow solid |
Industrial and Scale-Up Considerations
- Solvent choice: Polar aprotic solvents like DMF and THF are favored for reaction efficiency.
- Temperature control: Reflux temperatures optimize reaction rates without degrading sensitive groups.
- Bases: Potassium carbonate and triethylamine are common for neutralization and promoting substitution.
- Continuous flow reactors: May be employed to improve reaction control, yield, and safety during scale-up.
- Purification: Crystallization and chromatographic techniques ensure high purity.
Analytical and Characterization Data
Typical characterization includes:
- NMR Spectroscopy: $$ ^1H $$ and $$ ^{13}C $$ NMR confirm the presence of thiazole and piperazine protons and carbons.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
- HPLC Purity: Usually above 90%, confirming product purity.
- Melting Point: Consistent with literature values for the compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Cyclization of ethyl 2-bromoacetate + thiourea | Ethyl 2-bromoacetate, thiourea | NaOH or K2CO3 | Ethanol or THF | Reflux 3-5 h | High | Forms thiazole ring with ester |
| Piperazine substitution | Thiazole intermediate, piperazine | Triethylamine or K2CO3 | DMF or 1,4-dioxane | Reflux 12-24 h | 90-95% | Nucleophilic substitution |
| Ester hydrolysis (optional) | Ester intermediate | LiOH·H2O | Methanol/THF/H2O | Room temp to reflux | Moderate | For acid intermediate formation |
Research Findings and Notes
- The synthetic routes are well-established, with variations mainly in solvent and base choice to optimize yield and purity.
- Reaction times and temperatures are critical to avoid side reactions such as ester hydrolysis or polymerization.
- The piperazine substitution step is generally high yielding and robust.
- Industrial scale synthesis benefits from continuous flow techniques and optimized purification protocols.
- The compound's versatility allows for further functionalization, making these preparation methods foundational for medicinal chemistry applications.
Q & A
Basic Research Question
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves the 3D structure. Parameters like dihedral angles between aromatic rings and hydrogen-bonding networks are analyzed . Example: A triclinic crystal system (space group P1) with Z = 2 was reported for a related thiazole derivative .
How can reaction conditions be optimized to improve yield in its synthesis?
Advanced Research Question
- Temperature Control : Reflux in polar aprotic solvents (e.g., DMF or DMSO) enhances substitution reaction rates .
- Catalyst Selection : Use of Pd/C or Raney nickel for selective reductions minimizes side products .
- Solvent Effects : Ethanol or methanol as reaction media improves solubility of intermediates, aiding in higher yields .
- Workflow Validation : Parallel reaction screening (e.g., varying stoichiometry of piperazine) identifies optimal conditions .
Data-Driven Example : For a similar compound, adjusting the molar ratio of piperazine to thiazole precursor from 1:1 to 1.5:1 increased yield by 22% .
What strategies are effective in designing biologically active derivatives of this compound?
Advanced Research Question
- Functional Group Modifications :
- Piperazine Substitution : Introducing electron-withdrawing groups (e.g., nitro or cyano) on the piperazine ring enhances binding to biological targets .
- Thiazole Ring Functionalization : Halogenation (e.g., Cl or F) at the 4-position improves metabolic stability .
- Structure-Activity Relationship (SAR) Studies : Co-crystallization with enzymes (e.g., kinases) identifies key interactions. For example, a derivative with a 4-chlorophenyl group showed 10-fold higher inhibition of a target protein .
- Computational Modeling : Docking studies using software like AutoDock predict binding affinities of derivatives .
How can researchers resolve contradictions in crystallographic data for thiazole derivatives?
Advanced Research Question
- Validation Tools : Use the PLATON toolkit (integrated with SHELX) to check for missed symmetry, twinning, or disorder .
- Refinement Protocols :
- Apply anisotropic displacement parameters for non-hydrogen atoms.
- Validate hydrogen bonding using OLEX2 or Mercury to ensure geometric accuracy .
- Case Study : For a related compound, re-refinement with SHELXL corrected a 0.05 Å discrepancy in bond lengths, resolving a prior inconsistency in dihedral angles .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Purification Bottlenecks : Column chromatography is often impractical at scale. Alternatives include fractional crystallization or flow chemistry .
- Byproduct Management : Optimizing reaction time minimizes side products (e.g., over-reduction of nitro groups in intermediates) .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., ethanol ≤ 5000 ppm) .
How does the electronic structure of the thiazole ring influence reactivity?
Advanced Research Question
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., using Gaussian) reveal electron-deficient regions at the thiazole 2-position, favoring nucleophilic attacks .
- Experimental Validation : Substituents like electron-donating groups (e.g., -OCH₃) on the thiazole ring reduce electrophilicity, slowing substitution kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
